molecular formula C8H9N3O2 B1628198 5-Nitro-1,2,3,4-tetrahydroquinoxaline CAS No. 41959-36-8

5-Nitro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1628198
CAS No.: 41959-36-8
M. Wt: 179.18 g/mol
InChI Key: MOSZQDFXODVKPF-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydroquinoxaline is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a partially saturated quinoxaline core, a privileged structure in drug discovery, which is substituted with a nitro group at the 5-position. The tetrahydroquinoxaline scaffold is a known heterocyclic system, and its derivatives are frequently explored for their diverse biological activities . Researchers utilize such nitro-substituted heterocycles as key intermediates or building blocks in the synthesis of more complex molecules. Potential research applications include the development of novel pharmaceutical agents, as similar structural motifs are found in compounds with documented biological properties . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41959-36-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5-nitro-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-3,9-10H,4-5H2

InChI Key

MOSZQDFXODVKPF-UHFFFAOYSA-N

SMILES

C1CNC2=C(N1)C=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CNC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

5-Nitro-1,2,3,4-Tetrahydroquinoxaline: A Strategic Scaffold in Medicinal Chemistry

[1]

The Scaffold Profile

5-Nitro-1,2,3,4-tetrahydroquinoxaline is a bicyclic heterocycle characterized by a reduced pyrazine ring fused to a nitro-substituted benzene ring.[1] Unlike the planar, fully aromatic quinoxaline, the tetrahydro- derivative possesses a distorted, semi-flexible geometry at the N1 and N4 positions.[1]

Physicochemical & Structural Attributes[2][3][4]
  • Electronic "Push-Pull" System: The 5-nitro group exerts a strong electron-withdrawing effect (

    
    ) on the benzene ring. However, the N1-amine (para to the nitro) acts as an electron donor. In the tetrahydro form, the N1 nitrogen is 
    
    
    hybridized (pyramidal), making it more basic and nucleophilic than in the fully aromatic congener.
  • Basicity (pKa): The N1 and N4 nitrogens are secondary amines.[1] The N1 position (adjacent to the nitro-substituted carbon) has reduced basicity due to the inductive withdrawal of the nitro group, while N4 remains more basic, offering a handle for regioselective functionalization.

  • Conformational Flexibility: The saturated C2-C3 ethylene bridge allows the ring to adopt a half-chair conformation, enabling "induced fit" binding in enzyme pockets—a distinct advantage over rigid planar scaffolds.[1]

The "Nitro Paradox" in Drug Design

The nitro group is frequently flagged as a structural alert (toxicophore) due to potential mutagenicity (Ames positive) and genotoxicity via metabolic reduction to nitroso or hydroxylamine intermediates.

  • Direct Utility: In infectious disease (e.g., nitroimidazoles), the nitro group is the warhead.[1]

  • Scaffold Utility: In oncology and chronic disease, 5-NO2-THQ is primarily a synthetic intermediate .[1] It serves as a stable, protected precursor to the 5-amino-1,2,3,4-tetrahydroquinoxaline scaffold, avoiding the oxidative instability of electron-rich anilines during early synthetic steps.[1]

Synthetic Architectures

Constructing the 5-nitro isomer requires overcoming the natural directing effects that favor the 6- or 7-positions.[1] Direct nitration of 1,2,3,4-tetrahydroquinoxaline yields primarily the 6-nitro isomer (para to the amine). Therefore, indirect routes are required.[1]

DOT Diagram: Synthetic Decision Tree

SynthesisPathwaysStartTarget: 5-Nitro-1,2,3,4-THQRouteARoute A: Selective Reduction(Recommended)Start->RouteARouteBRoute B: De Novo CyclizationStart->RouteBPrecursorA5-NitroquinoxalineRouteA->PrecursorAPrecursorB2-Fluoro-5-nitroanilineRouteB->PrecursorBReagentANaBH4 / AcOH(Chemo-selective)PrecursorA->ReagentAReduces Pyrazine Ring OnlyAvoidAAvoid: H2/Pd-C(Reduces Nitro)PrecursorA->AvoidAOver-reductionStepB1+ EthylenediaminePrecursorB->StepB1StepB2Cyclization (SNAr)StepB1->StepB2

Caption: Synthetic logic for accessing the 5-nitro isomer. Route A is preferred for scalability, provided chemoselective reducing agents are used.[1]

Experimental Protocols

Protocol A: Chemoselective Reduction of 5-Nitroquinoxaline

This protocol reduces the pyrazine ring to the tetrahydro- form without reducing the nitro group to an amine. Standard catalytic hydrogenation (H2, Pd/C) must be avoided as it will rapidly reduce the nitro group.

Reagents:

  • 5-Nitroquinoxaline (1.0 equiv)

  • Sodium Borohydride (

    
    , 5.0 equiv)
    
  • Glacial Acetic Acid (

    
    )
    

Methodology:

  • Dissolution: Dissolve 5-nitroquinoxaline in glacial acetic acid (0.5 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0–5°C using an ice bath. Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     pellets portion-wise over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the fluorescent quinoxaline spot will disappear, replaced by a non-fluorescent, more polar amine spot).[1]

  • Quench: Carefully pour the reaction mixture into ice water. Neutralize with solid

    
     or 
    
    
    solution until pH > 9.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: The product, 5-nitro-1,2,3,4-tetrahydroquinoxaline , is typically an orange/red solid.[1] Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of aromatic pyrazine protons (~8.8 ppm) and the appearance of two methylene triplets (~3.5 ppm) corresponding to the tetrahydro- ring. The nitro group's presence is confirmed by the retention of the specific aromatic pattern (ABC system if 5-substituted).

Medicinal Chemistry Utility

A. The "Masked" Kinase Scaffold

The primary value of 5-NO2-THQ is its conversion to 5-amino-1,2,3,4-tetrahydroquinoxaline .[1]

  • Target Class: ATP-competitive Kinase Inhibitors (e.g., MEK, BRAF, p38 MAPK).[1]

  • Binding Mode: The N1 and N4 protons can act as Hydrogen Bond Donors (HBD) to the kinase hinge region. The 5-amino group (derived from the nitro) provides a vector for solubilizing groups that extend into the solvent front or interact with the ribose binding pocket.

B. SAR Logic (Structure-Activity Relationship)

The 5-nitro scaffold allows for "Late-Stage Diversification":

  • N1/N4 Alkylation: The secondary amines can be alkylated or acylated before reducing the nitro group.[1] This allows the chemist to lock the conformation or add lipophilic tails.[1]

  • Nitro Reduction: Once the core is decorated, the nitro is reduced (Fe/NH4Cl or H2/Pd-C) to the aniline.[1]

  • Amide Coupling: The resulting 5-aniline is coupled with heterocycles to form the final inhibitor.[1]

DOT Diagram: Pharmacophore Mapping

SAR_Logiccluster_modModificationsCore5-Nitro-1,2,3,4-THQ(Scaffold)N1_FuncN1-Functionalization(Hinge Binding / Lipophilicity)Core->N1_FuncStep 1: AlkylationN4_FuncN4-Functionalization(Solvent Front)Core->N4_FuncStep 1: AlkylationNitro_RedNitro Reduction -> AmineN1_Func->Nitro_RedStep 2N4_Func->Nitro_RedStep 2TargetKinase Inhibitor(Active Drug)Nitro_Red->TargetStep 3: Amide Coupling

Caption: The 5-nitro group serves as a protected handle, allowing N-functionalization prior to activation.

References

  • Synthesis of Tetrahydroquinoxalines: Organic Chemistry Portal. "Synthesis of tetrahydroquinoxalines." Available at: [Link]

  • Regioselective Nitration: Organic & Biomolecular Chemistry. "Metal-free regioselective nitration of quinoxalin-2(1H)-ones." Available at: [Link]

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Structure-Activity Relationships in Quinoxalines." Available at: [Link]

  • Nitro Group Safety: Journal of Medicinal Chemistry. "Nitro-Group-Containing Drugs."[1] (Discusses toxicity vs. efficacy). Available at: [Link]

High-Purity Synthesis of 5-Nitro-1,2,3,4-Tetrahydroquinoxaline: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, glutamate receptor antagonists, and antibacterial agents. However, the introduction of a nitro group at the C5 position presents a specific regiochemical challenge. Direct nitration of the parent tetrahydroquinoxaline predominantly yields the 6-nitro or 7-nitro isomers due to the directing effects of the amine nitrogens.

This technical guide details the De Novo Ring Construction Strategy , the only reliable method to secure the 5-nitro-1,2,3,4-tetrahydroquinoxaline isomer with high regiochemical fidelity. By starting with a pre-functionalized benzene precursor and constructing the pyrazine ring, researchers can bypass the selectivity issues inherent in electrophilic aromatic substitution.

The Regioselectivity Paradox

In standard organic synthesis, functionalizing the benzene ring of a quinoxaline derivative relies on electrophilic aromatic substitution (EAS).

  • The Problem: In 1,2,3,4-tetrahydroquinoxaline, the

    
     and 
    
    
    
    atoms are strong ortho/para directors.
  • The Result: Nitration typically occurs para to the nitrogen atoms, yielding a mixture of 6-nitro and 7-nitro isomers. The 5-position (ortho to the bridgehead) is sterically hindered and electronically less favored, making direct synthesis of the 5-nitro isomer via nitration effectively impossible in high yield.

The Solution: Retrosynthetic Analysis

To guarantee the position of the nitro group, it must be present on the benzene ring before the heterocyclic ring is formed.

  • Target: 5-Nitro-1,2,3,4-tetrahydroquinoxaline.[1]

  • Intermediate: 5-Nitroquinoxaline.

  • Starting Materials: 3-Nitro-1,2-phenylenediamine (1,2-diamino-3-nitrobenzene) and Glyoxal.

Strategic Pathway: Condensation-Reduction Protocol

This protocol follows a two-step sequence: Hinsberg Cyclization followed by Chemo-Selective Reduction .

Step 1: Hinsberg Cyclization

The condensation of 3-nitro-1,2-phenylenediamine with glyoxal forms the aromatic quinoxaline ring. The nitro group at position 3 of the diamine becomes position 5 on the quinoxaline ring.

Step 2: Chemo-Selective Reduction

The challenge is reducing the electron-deficient pyrazine ring to the tetrahydro- form without reducing the nitro group to an amine.

  • Reagent Choice: Sodium Borohydride (NaBH₄) in Glacial Acetic Acid .

  • Rationale: Catalytic hydrogenation (

    
    ) would indiscriminately reduce the nitro group to an aniline. NaBH₄ is a nucleophilic reducing agent that attacks the imine bonds of the pyrazine ring but is inert toward the nitro group under these conditions.
    

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Nitroquinoxaline

Reagents:

  • 3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8): 10.0 mmol (1.53 g)

  • Glyoxal (40% w/w aqueous solution): 12.0 mmol (1.74 g)

  • Ethanol (Absolute): 20 mL

  • Sodium Bisulfite (NaHSO₃): Optional (to form glyoxal adduct for cleaner reaction)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.53 g of 3-nitro-1,2-phenylenediamine in 20 mL of hot ethanol (

    
    ). The solution will be a deep orange/red.
    
  • Addition: Add 1.74 g of glyoxal solution dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The diamine spot should disappear.
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Isolation: The product, 5-nitroquinoxaline, typically precipitates as a yellow-brown solid. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

    • Expected Yield: 75–85%

    • Identity Check:

      
       NMR should show aromatic protons in the quinoxaline core but no aliphatic protons.
      
Phase 2: Selective Reduction to 5-Nitro-1,2,3,4-Tetrahydroquinoxaline

Reagents:

  • 5-Nitroquinoxaline (from Phase 1): 5.0 mmol (0.875 g)

  • Sodium Borohydride (NaBH₄): 25.0 mmol (0.95 g)

  • Glacial Acetic Acid: 15 mL

  • Dichloromethane (DCM): For extraction

Procedure:

  • Preparation: Place 0.875 g of 5-nitroquinoxaline in a 100 mL RBF. Add 15 mL of glacial acetic acid. The starting material may not fully dissolve immediately.

  • Controlled Reduction: Cool the flask to

    
     in an ice bath.
    
    • Critical Step: Add NaBH₄ pellets (or powder) slowly in small portions over 30 minutes. The reaction is exothermic and evolves hydrogen gas. Do not let the temperature rise above

      
      . 
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The color usually shifts from dark brown to a lighter orange/yellow.

  • Quenching: Carefully pour the reaction mixture into 50 mL of ice water. Neutralize the solution to pH ~8–9 using solid Sodium Carbonate (

    
    ) or 4M NaOH solution. Caution: Vigorous foaming.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Isolation: Evaporate the solvent under reduced pressure to yield the crude 5-nitro-1,2,3,4-tetrahydroquinoxaline.

  • Purification: Purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient) to remove any partially reduced dihydro- intermediates.

Mechanistic & Data Visualization

Reaction Scheme

The following diagram illustrates the regioselective pathway, contrasting it with the failed direct nitration route.

G Start 3-Nitro-1,2- phenylenediamine Inter 5-Nitroquinoxaline (Aromatic) Start->Inter Hinsberg Cyclization (-2 H2O) Glyoxal Glyoxal (Condensation) Glyoxal->Inter Product 5-Nitro-1,2,3,4- tetrahydroquinoxaline Inter->Product Hydride Transfer (Pyrazine Ring Only) Reduct NaBH4 / AcOH (Selective Reduction) FailStart 1,2,3,4-THQ (Parent) FailProd 6-Nitro / 7-Nitro (Wrong Isomers) FailStart->FailProd Direct Nitration (HNO3/H2SO4)

Caption: Figure 1. The "De Novo" synthesis strategy ensures the nitro group remains at position 5, unlike direct nitration which yields 6/7-isomers.

Experimental Workflow

A step-by-step logic flow for the laboratory execution.

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Reduction Step1 Dissolve 3-Nitro-1,2-diamine in hot Ethanol Step2 Add Glyoxal slowly Reflux 2-3 hrs Step1->Step2 Step3 Precipitate in Ice Water Filter Solid (5-Nitroquinoxaline) Step2->Step3 Step4 Dissolve in Glacial AcOH Cool to 0°C Step3->Step4 Dry Intermediate Step5 Add NaBH4 portion-wise (Exothermic Control) Step4->Step5 Step6 Quench with Na2CO3 Extract with DCM Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7

Caption: Figure 2. Operational workflow for the two-phase synthesis protocol.

Technical Data Summary

The following table contrasts the proposed method against alternative routes found in literature.

ParameterDe Novo Strategy (Recommended) Direct NitrationCatalytic Hydrogenation
Precursor 3-Nitro-1,2-phenylenediamine1,2,3,4-Tetrahydroquinoxaline5-Nitroquinoxaline
Reagents Glyoxal, NaBH₄/AcOHHNO₃, H₂SO₄H₂, Pd/C
Regioselectivity 100% (5-Nitro) Poor (Mix of 6/7-Nitro)N/A
Chemo-selectivity High (Nitro intact)N/AFail (Nitro reduces to Amine)
Yield (Overall) 60–70%<10% (for 5-isomer)0% (Wrong Product)
Safety Profile Moderate (NaBH₄ H₂ evolution)High (Strong Acid/Oxidizer)High (Pressurized H₂)

Troubleshooting & Optimization

  • Incomplete Reduction: If TLC shows a spot corresponding to the dihydro- intermediate (often fluorescent), add an additional 1-2 equivalents of NaBH₄ and extend reaction time.

  • Over-Reduction: While rare with NaBH₄, if the nitro group shows signs of reduction (formation of aniline), ensure the temperature remains strictly below

    
    . Higher temperatures increase the reducing power of borohydride.
    
  • Solubility: If the 5-nitroquinoxaline is poorly soluble in acetic acid, a co-solvent like THF can be used, though pure acetic acid acts as both solvent and proton source for the borohydride activation.

References

  • Regioselectivity of Nitration

    • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. ResearchGate. (Demonstrates that direct nitration favors the 6-position).

  • Reduction Methodology

    • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4.[2][3][4] Oriental Journal of Chemistry. (Discusses NaBH4 limitations and conditions where it does not reduce nitro groups).

  • Quinoxaline Synthesis (Hinsberg)

    • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.[5] (Standard protocol for o-phenylenediamine + glyoxal condensation).

  • Precursor Data

    • 3-Nitro-1,2-phenylenediamine Compound Summary. PubChem.[6] (Physical properties and safety data).

  • General Tetrahydroquinoxaline Synthesis

    • Tetrahydroquinoxaline synthesis. Organic Chemistry Portal. (Overview of reduction methods for quinoxalines).

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in drug discovery and development. 5-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound, represents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with quinoxaline derivatives.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol, and discuss methods for data analysis and modeling. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction: The Significance of Solubility in the Context of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. They are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, serves as a versatile scaffold in the design of novel therapeutic agents.[2] The introduction of a nitro group, as in 5-Nitro-1,2,3,4-tetrahydroquinoxaline, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

The solubility of a potential drug candidate is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic failure.[3] Consequently, understanding the solubility of a compound in various organic solvents is crucial for:

  • Preformulation studies: To identify suitable solvent systems for formulation development.

  • Crystallization and purification: To optimize the process of obtaining a pure crystalline form of the API.

  • Analytical method development: To prepare stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC).

  • Informing computational models: Experimental solubility data is essential for developing and validating predictive solubility models.[4][5][6]

This guide will provide the necessary protocols and theoretical background to empower researchers to meticulously characterize the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

Theoretical Framework: Understanding the Dissolution Process

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The solubility of a crystalline solid can be described by the following equation:

log(X) = -ΔHm(Tm-T) / (2.303RTmT) + ΔCp(Tm-T) / (2.303RT) - ΔCpln(Tm/T) / (2.303R)

where:

  • X is the mole fraction solubility of the solute

  • ΔHm is the molar enthalpy of fusion of the solute at its melting point

  • Tm is the melting point of the solute in Kelvin

  • T is the temperature of the solution in Kelvin

  • R is the ideal gas constant

  • ΔCp is the difference in molar heat capacity between the solid and the supercooled liquid forms of the solute

This equation highlights the importance of the solute's physical properties (melting point, enthalpy of fusion) and the temperature on its ideal solubility. However, the actual solubility is also highly dependent on the activity coefficient of the solute in the solvent, which accounts for the non-ideal interactions between the solute and solvent molecules.

Several semi-empirical models can be used to correlate experimental solubility data with temperature, including the modified Apelblat model and the van't Hoff equation.[7][8] The van't Hoff equation, in particular, is useful for determining the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol) of solution.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent of interest.[9] This protocol is designed to be self-validating by incorporating rigorous controls and analytical measurements.

Materials and Equipment
  • 5-Nitro-1,2,3,4-tetrahydroquinoxaline (purity >99%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO)) of analytical grade or higher.

  • Scintillation vials or glass flasks with screw caps

  • A temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_seal Seal vial tightly prep_solvent->prep_seal equil_shake Shake at constant temperature prep_seal->equil_shake equil_time Equilibrate for 24-72 hours equil_shake->equil_time sample_settle Allow solid to settle equil_time->sample_settle sample_filter Filter supernatant sample_settle->sample_filter sample_dilute Dilute sample sample_filter->sample_dilute sample_hplc Analyze by HPLC-UV sample_dilute->sample_hplc data_quant Quantify concentration sample_hplc->data_quant data_cal Generate calibration curve data_cal->data_quant data_report Report solubility (mg/mL, mol/L) data_quant->data_report

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Samples:

    • Accurately weigh an amount of 5-Nitro-1,2,3,4-tetrahydroquinoxaline that is in excess of its expected solubility and add it to a glass vial. A good starting point is 10-20 mg. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.[9]

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent and temperature to be tested.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sampling and Sample Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[10]

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV):

    • Develop and validate a stability-indicating HPLC-UV method for the quantification of 5-Nitro-1,2,3,4-tetrahydroquinoxaline. The method should be able to separate the analyte from any potential impurities or degradants.

    • Prepare a series of calibration standards of known concentrations of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.99.

    • Inject the diluted samples into the HPLC system and determine their concentrations from the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in the original solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

    • Report the mean solubility and the standard deviation for the triplicate measurements.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Presentation of Solubility Data

A table summarizing the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in various organic solvents at a given temperature is an effective way to present the results.

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Graphical Representation and Thermodynamic Analysis

To investigate the effect of temperature on solubility, experiments can be conducted at several temperatures (e.g., 25, 30, 35, 40 °C). A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) can then be constructed. According to the van't Hoff equation, this plot should be linear, and the slope and intercept can be used to calculate the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution, respectively.

G cluster_input Inputs cluster_analysis Analysis cluster_output Outputs sol_data Solubility Data (X) plot Plot ln(X) vs. 1/T sol_data->plot temp_data Temperature Data (T) temp_data->plot linear_fit Perform Linear Regression plot->linear_fit slope Slope = -ΔH°sol / R linear_fit->slope intercept Intercept = ΔS°sol / R linear_fit->intercept thermo_params Calculate ΔH°sol and ΔS°sol slope->thermo_params intercept->thermo_params

Caption: Logical flow for thermodynamic analysis of solubility data.

Conclusion

Determining the solubility profile of a novel compound like 5-Nitro-1,2,3,4-tetrahydroquinoxaline is a foundational step in its development as a potential therapeutic agent. This guide has provided a robust, step-by-step protocol for the experimental determination of solubility in organic solvents, grounded in established scientific principles. By following this methodology, researchers can generate high-quality, reliable data that will be invaluable for subsequent formulation, purification, and analytical development activities. Furthermore, the application of thermodynamic models to the experimental data can provide deeper insights into the dissolution behavior of the compound, ultimately accelerating its journey through the drug development pipeline.

References

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of C6 and C7 Positions in 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Quinoxalines in Modern Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 1,2,3,4-tetrahydroquinoxaline framework, in particular, offers a three-dimensional structure that can be strategically decorated with various functional groups to optimize pharmacological profiles. The introduction of a nitro group, as in 5-nitro-1,2,3,4-tetrahydroquinoxaline, provides a valuable electronic handle and a potential precursor for further chemical transformations.

This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of the C6 and C7 positions of 5-nitro-1,2,3,4-tetrahydroquinoxaline. Mastery of these methodologies is crucial for researchers and drug development professionals aiming to expand their chemical space and generate novel quinoxaline-based therapeutic agents. We will delve into the synthesis of the core scaffold, strategies for regioselective halogenation, and subsequent diversification through palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols and explaining the underlying chemical principles.

Synthesis of the Starting Material: 5-Nitro-1,2,3,4-tetrahydroquinoxaline

The synthesis of the 5-nitro-1,2,3,4-tetrahydroquinoxaline core is the foundational step for any subsequent functionalization. A common and effective method involves the cyclocondensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline. An alternative and often more direct route for the tetrahydro-scaffold is the reaction of a nitro-substituted o-phenylenediamine with a 1,2-dihaloethane.

Protocol 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

This protocol outlines the synthesis of 5-nitro-1,2,3,4-tetrahydroquinoxaline from 3-nitro-1,2-phenylenediamine and 1,2-dibromoethane.

Workflow Diagram:

cluster_synthesis Synthesis of Starting Material start 3-Nitro-1,2-phenylenediamine + 1,2-Dibromoethane reaction Reaction in suitable solvent (e.g., ethanol or DMF) with base (e.g., K2CO3 or Et3N) Heat start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification product 5-Nitro-1,2,3,4-tetrahydroquinoxaline purification->product

Caption: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • 3-Nitro-1,2-phenylenediamine

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitro-1,2-phenylenediamine (1.0 eq) in ethanol or DMF, add potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford 5-nitro-1,2,3,4-tetrahydroquinoxaline.

Regioselective Halogenation of the Benzene Ring

The key to selective functionalization of the C6 and C7 positions lies in controlling the regioselectivity of electrophilic aromatic substitution on the 5-nitro-1,2,3,4-tetrahydroquinoxaline core. The directing effects of the substituents on the aromatic ring play a crucial role. The two amino groups of the tetrahydro-pyrazine ring are strong activating, ortho- and para-directing groups. Conversely, the nitro group at the C5 position is a strong deactivating, meta-directing group.[1][3]

The powerful activating nature of the amino groups will dominate, directing incoming electrophiles primarily to the positions ortho and para to them. This would suggest substitution at the C6 and C8 positions. However, the steric bulk and deactivating effect of the nitro group at C5 will significantly hinder electrophilic attack at the adjacent C6 position. Therefore, electrophilic substitution is most likely to occur at the C7 position, which is para to one of the activating amino groups and meta to the deactivating nitro group.

For practical synthetic applications, achieving selective halogenation at either the C6 or C7 position is a critical step. While direct C7 halogenation is predicted, selective C6 halogenation might require more nuanced strategies, such as the use of protecting groups on the nitrogens to modulate their directing strength or employing directed metalation techniques. A more straightforward approach for accessing C6-functionalized derivatives is to start from a different isomer, such as 6-nitro-1,2,3,4-tetrahydroquinoxaline. However, for the purpose of this guide, we will focus on the functionalization of the 5-nitro isomer.

Protocol 2: Regioselective Bromination of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

This protocol describes the regioselective bromination of 5-nitro-1,2,3,4-tetrahydroquinoxaline, which is expected to yield the 7-bromo derivative as the major product. A similar strategy has been successfully applied to the bromination of the related 1,2,3,4-tetrahydroquinoline scaffold.[4]

Workflow Diagram:

cluster_bromination Regioselective Bromination start 5-Nitro-1,2,3,4-tetrahydroquinoxaline reagent N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CHCl3 or CCl4) start->reagent reaction Stir at room temperature Monitor by TLC reagent->reaction workup Aqueous Work-up reaction->workup purification Purification by Column Chromatography workup->purification product 7-Bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline purification->product

Caption: Regioselective Bromination of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • 5-Nitro-1,2,3,4-tetrahydroquinoxaline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 7-bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline.

Diversification of the Scaffold via Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom at the C7 position opens up a gateway for a wide array of functionalizations through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5] The presence of the nitro group can sometimes influence the catalytic cycle, but successful couplings on nitro-containing substrates are well-documented.[6]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7] This reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the C7 position.

Workflow Diagram:

cluster_suzuki Suzuki-Miyaura Coupling start 7-Bromo-5-nitro-1,2,3,4- tetrahydroquinoxaline reagents Arylboronic acid (1.2 eq) Pd catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) Base (e.g., K2CO3 or Cs2CO3) Solvent (e.g., Dioxane/H2O or Toluene/EtOH/H2O) start->reagents reaction Heat under inert atmosphere Monitor by TLC reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product 7-Aryl-5-nitro-1,2,3,4- tetrahydroquinoxaline purification->product

Caption: Suzuki-Miyaura Coupling at the C7 Position.

Materials:

  • 7-Bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate or Cesium carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 7-bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05-0.10 eq), and base (2.0-3.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-5-nitro-1,2,3,4-tetrahydroquinoxaline85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-5-nitro-1,2,3,4-tetrahydroquinoxaline82
33-Pyridinylboronic acid7-(3-Pyridinyl)-5-nitro-1,2,3,4-tetrahydroquinoxaline75
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex.[5][8] This powerful reaction allows for the introduction of a wide variety of primary and secondary amines at the C7 position, providing access to a diverse range of derivatives.

Workflow Diagram:

cluster_buchwald Buchwald-Hartwig Amination start 7-Bromo-5-nitro-1,2,3,4- tetrahydroquinoxaline reagents Amine (1.2 eq) Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos or BINAP) Base (e.g., NaOtBu or K3PO4) Solvent (e.g., Toluene or Dioxane) start->reagents reaction Heat under inert atmosphere Monitor by TLC reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product 7-(Amino)-5-nitro-1,2,3,4- tetrahydroquinoxaline purification->product

Caption: Buchwald-Hartwig Amination at the C7 Position.

Materials:

  • 7-Bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos or BINAP)

  • Base (e.g., Sodium tert-butoxide [NaOtBu] or Potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine 7-bromo-5-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq), amine (1.2 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (1.5-2.0 eq) in a reaction vessel.

  • Add anhydrous solvent to the vessel.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine7-Morpholino-5-nitro-1,2,3,4-tetrahydroquinoxaline90
2Aniline7-(Phenylamino)-5-nitro-1,2,3,4-tetrahydroquinoxaline78
3Benzylamine7-(Benzylamino)-5-nitro-1,2,3,4-tetrahydroquinoxaline82

Conclusion

The functionalization of the C6 and C7 positions of 5-nitro-1,2,3,4-tetrahydroquinoxaline provides a powerful platform for the generation of novel and diverse chemical entities for drug discovery. This guide has outlined a strategic approach, beginning with the synthesis of the core scaffold, followed by regioselective halogenation, and culminating in diversification through robust palladium-catalyzed cross-coupling reactions. The provided protocols offer a solid foundation for researchers to explore the vast chemical space around this privileged heterocyclic system. Careful consideration of the electronic and steric factors governing these reactions will enable the rational design and synthesis of the next generation of quinoxaline-based therapeutics.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 24, 2026, from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. Retrieved February 24, 2026, from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 5). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved February 24, 2026, from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 19(10), 15977-16015. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 24, 2026, from [Link]

  • S. Handa, et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 24, 2026, from [Link]

  • Molecules. (2023, March 21). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 24, 2026, from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2014, November 14). The direct α-C(sp3)–H functionalisation of N-aryl tetrahydroisoquinolines via an iron-catalysed aerobic nitro-Mannich reaction and continuous flow processing. Retrieved February 24, 2026, from [Link]

  • Mihoubi, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13888. [Link]

  • Molecules. (2023, June 27). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved February 24, 2026, from [Link]

  • Molecules. (2021, November 11). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 7). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019, July 9). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (2013, February 15). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing nitro group reduction during quinoxaline hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

The reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline in the presence of a nitro (


) group presents a classic chemoselectivity challenge.

Thermodynamically, the reduction of the nitro group to an amine (aniline derivative) is often more favorable than the hydrogenation of the heteroaromatic ring. On standard heterogeneous catalysts (Pd/C, Raney Ni), the nitro group acts as an "electron sink," adsorbing strongly to the metal surface and reducing rapidly before the ring is saturated.

To bypass this, you must utilize kinetic control by altering the mechanism of reduction. This guide outlines two field-proven protocols:

  • The "Gribble" Reduction (Lab Scale): Uses Sodium Borohydride in Acetic Acid.

  • Sulfided Catalysis (Process Scale): Uses Sulfided Platinum on Carbon (Pt(S)/C).

Module 1: The Laboratory Standard (Chemical Reduction)

Recommended for: Small to medium scale (<50g), high functional group sensitivity.

The most reliable method for preserving a nitro group is to avoid catalytic hydrogenation entirely. We utilize the Gribble Reduction , which relies on the protonation of the quinoxaline nitrogen to activate the ring toward hydride attack.

The Mechanism

Sodium borohydride (


) is generally incapable of reducing nitro groups or unactivated heterocycles. However, in glacial acetic acid, the quinoxaline ring is protonated, forming a highly electrophilic iminium species. The borohydride anion (

) attacks this activated position. The nitro group, being electron-withdrawing but not basic, is not protonated and remains inert to the hydride.
Protocol: / Glacial Acetic Acid
  • Reagents:

    • Substituted Nitro-Quinoxaline (1.0 equiv)

    • Sodium Borohydride (5.0 - 10.0 equiv)

    • Glacial Acetic Acid (Solvent/Reagent)

  • Step-by-Step Workflow:

    • Dissolution: Dissolve the nitro-quinoxaline in glacial acetic acid (approx. 10-15 mL per gram of substrate) in a round-bottom flask.

    • Inert Atmosphere: Flush the system with Nitrogen (

      
      ). While not strictly pyrophoric, hydrogen gas is evolved, so an inert blanket is safer.
      
    • Temperature Control: Cool the solution to 15–20°C using a water bath. Do not freeze the acetic acid (m.p. 16°C).

    • Addition: Add sodium borohydride pellets (preferred over powder to control rate) slowly over 30–60 minutes.

      • Note: Vigorous evolution of hydrogen gas will occur. Maintain temperature <25°C to prevent thermal decomposition of the hydride.

    • Reaction: Stir at room temperature for 1–3 hours. Monitor via TLC or LC-MS.[1]

    • Quench: Pour the reaction mixture carefully into ice water.

    • Neutralization: Slowly basify with NaOH (aq) or

      
       to pH >9 to liberate the free amine.
      
    • Extraction: Extract with Ethyl Acetate or DCM.

Visualization: Activation Pathway

GribbleMechanism Q Quinoxaline (Neutral) Q_H Protonated Quinoxaline (Activated Iminium) Q->Q_H Protonation Acid Acetic Acid (H+) Acid->Q_H Prod Tetrahydroquinoxaline (Nitro Intact) Q_H->Prod Hydride Attack Nitro Nitro Group (-NO2) Nitro->Nitro Remains Inert (No Protonation) NaBH4 NaBH4 (Hydride Source) NaBH4->Prod

Figure 1: The acid-activated reduction pathway ensures the hydride attacks the ring nitrogens, ignoring the nitro group.

Module 2: The Process Standard (Catalytic Hydrogenation)

Recommended for: Scale-up (>100g), hydrogenation equipment availability.

If you must use catalytic hydrogenation (e.g., to avoid boron waste streams), standard catalysts like Pd/C or PtO2 are forbidden as they will reduce the nitro group. You must use a "poisoned" catalyst.

The Solution: Sulfided Platinum (Pt(S)/C)

Sulfided platinum is a commercially available catalyst where sulfur atoms partially poison the active sites. This modification dramatically reduces the catalyst's ability to activate the


 bond (which requires high binding energy) while retaining the ability to hydrogenate 

and

bonds.
Protocol: Heterogeneous Hydrogenation
  • Reagents:

    • Substituted Nitro-Quinoxaline

    • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load at 2-5 wt% relative to substrate.

    • Solvent: Methanol or Ethanol (Acidic additives are usually not required here, but mild acidity can accelerate ring reduction).

  • Step-by-Step Workflow:

    • Loading: Charge the autoclave/Parr shaker with substrate, solvent, and Pt(S)/C catalyst.

    • Pressure: Pressurize with Hydrogen (

      
      ) to 3–5 bar (45–75 psi) .
      
    • Temperature: Heat to 50–70°C . Unlike Pd/C, sulfided catalysts often require elevated temperatures to initiate ring hydrogenation.

    • Agitation: High stirring rate (>800 rpm) is critical to overcome mass transfer limitations.

    • Filtration: Filter warm through Celite to remove the catalyst.

Troubleshooting & FAQs

Q1: I used NaBH4 in Methanol (not Acetic Acid) and the reaction didn't work. Why?

A: Without Acetic Acid, the quinoxaline ring is not protonated. Neutral quinoxaline is electron-rich enough to resist nucleophilic attack by the hydride. The acid is not just a solvent; it is the activator .

Q2: I used NaBH4/AcOH, but my nitro group reduced to an amine. What happened?

A: This usually indicates transition metal contamination. Did you add any salts (Nickel chloride, Cobalt chloride)?

  • Cause: The combination of

    
     + Transition Metals creates "boride" nanoparticles (e.g., Nickel Boride), which are potent catalysts for nitro reduction.[2]
    
  • Fix: Ensure your reaction vessel is clean and use only pure

    
     and Glacial Acetic Acid.
    
Q3: Can I use Palladium on Carbon (Pd/C) if I add a poison like thiophene?

A: It is risky. While thiophene or quinoline can poison Pd/C, the selectivity window is narrow. Pd is exceptionally good at nitro reduction. Using Sulfided Platinum is a much more robust engineering control than trying to "tune" a Palladium catalyst manually.

Q4: My product is re-oxidizing to the aromatic quinoxaline during workup.

A: Tetrahydroquinoxalines are electron-rich anilines and can be air-sensitive.

  • Fix: Perform the workup quickly.

  • Fix: Store the product as an HCl salt (precipitate from ether/HCl) immediately after isolation to stabilize it.

Comparative Data Summary

FeatureMethod A: Gribble (

/AcOH)
Method B: Sulfided Pt (

)
Method C: Standard Pd/C (

)
Nitro Tolerance Excellent (Chemically Inert)Good (Catalyst Poisoned)Poor (Reduces Rapidly)
Scalability Low/Medium (Exotherm/Waste)High (Clean Process)High
Cost Low (Reagents)High (Pt Catalyst)Medium
Reaction Time 1–3 Hours6–24 Hours<1 Hour
Primary Risk Boron removal/WorkupHigh Pressure/TempLoss of Selectivity

References

  • Gribble, G. W., et al. (1978).[3] "Reactions of Sodium Borohydride in Acidic Media; VII. Reduction of Diaryl Ketones, Benzylic Alcohols, and Quinoxalines." Synthesis, 1978(10), 763-765.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Chapter on Selective Reduction of Nitro Compounds).
  • Sigma-Aldrich Technical Bulletin. "Platinum, sulfided, on carbon: Catalyst for selective hydrogenation."

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Hydride Reductions of Heterocycles).

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in biological assays. As a nitroaromatic heterocyclic compound, 5-Nitro-1,2,3,4-tetrahydroquinoxaline presents a classic case of poor aqueous solubility, which can lead to assay variability, underestimated potency, and misleading structure-activity relationships (SAR).[1][2] This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Part 1: Understanding the Challenge: Core Concepts & FAQs

This section addresses the fundamental principles governing the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline and answers common questions that arise during experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Nitro-1,2,3,4-tetrahydroquinoxaline poorly soluble in aqueous buffers?

A1: The solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in aqueous solutions is limited by its chemical structure. The molecule contains a non-polar aromatic ring and a tetrahydroquinoxaline core, which are hydrophobic.[3][4] While the nitro group (-NO2) is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.[5] This leads to unfavorable interactions with water molecules and a tendency to remain in a solid, undissolved state.

Q2: What are the immediate signs of solubility issues in my assay?

A2: Recognizing the signs of poor solubility early is critical for data integrity. Key indicators include:

  • Visible Precipitate: You may observe cloudiness, particulates, or a film in your stock solution or, more commonly, in the final assay plate after dilution into an aqueous buffer.[6]

  • Inconsistent Results: Poor solubility is a major cause of high variability between replicate wells and experiments.[1]

  • Low Potency or Activity: If the compound is not fully dissolved, the actual concentration in the assay is lower than the intended nominal concentration, leading to an underestimation of its biological effect.[2]

  • Non-ideal Dose-Response Curves: Solubility-limited concentrations can result in flat or truncated dose-response curves, making it difficult to determine an accurate IC50 or EC50 value.

Q3: What is the best starting solvent for preparing a stock solution?

A3: For initial studies, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like 5-Nitro-1,2,3,4-tetrahydroquinoxaline.[7][8] DMSO is a powerful aprotic solvent capable of dissolving a broad range of both polar and nonpolar molecules.[8]

Q4: How much DMSO is acceptable in my final assay?

A4: The final concentration of DMSO in your assay should be kept to a minimum to avoid off-target effects and cytotoxicity. For most cell-based assays, a final DMSO concentration of ≤ 0.5% is a common recommendation, with < 0.1% being ideal.[9][10] However, the tolerance can be cell-line specific. It is imperative to perform a solvent tolerance study for your specific assay system and to always include a vehicle control (assay medium with the same final DMSO concentration as your test wells) in your experiments.[8]

Q5: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

A5: This is a classic problem known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay.[8] The following sections of this guide provide detailed strategies to overcome this issue, including the use of co-solvents, pH adjustment, and other formulation approaches.

Part 2: Troubleshooting and Optimization Strategies

When DMSO alone is insufficient to maintain the solubility of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in your final assay medium, a systematic approach to troubleshooting is required.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

Start Compound Precipitates in Assay Buffer DMSO_Check Is final DMSO concentration < 0.5%? Start->DMSO_Check Ionizable Is the compound ionizable? (pKa dependent) DMSO_Check->Ionizable Yes Increase_DMSO Increase DMSO (within tolerated limits) DMSO_Check->Increase_DMSO No Adjust_pH Adjust Buffer pH Ionizable->Adjust_pH Yes Co_Solvent Use a Co-solvent (e.g., PEG, Ethanol) Ionizable->Co_Solvent No/Ineffective Increase_DMSO->Ionizable Adjust_pH->Co_Solvent Ineffective Success Solubility Achieved Adjust_pH->Success Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Ineffective Co_Solvent->Success Surfactant Use Surfactants (e.g., Tween-80) Cyclodextrin->Surfactant Ineffective Cyclodextrin->Success Particle_Reduction Consider Particle Size Reduction (Nanosuspension) Surfactant->Particle_Reduction Ineffective Surfactant->Success Particle_Reduction->Success

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guide: Common Issues and Solutions
Problem Potential Cause Recommended Solution & Protocol
Precipitation in Stock Solution Compound has low solubility even in 100% DMSO.1. Sonication: Place the vial in a sonicating water bath for 5-15 minutes.[7] 2. Gentle Warming: Warm the solution in a 37°C water bath. Be cautious, as heat can degrade some compounds.[7] 3. Reduce Stock Concentration: Prepare a lower concentration stock solution.
Precipitation Upon Dilution into Aqueous Buffer The aqueous buffer has low solubilizing capacity for the compound.1. pH Adjustment: The tetrahydroquinoxaline structure contains nitrogen atoms that may be ionizable. While the pKa of the 5-nitro derivative is not readily available, altering the pH of the buffer can significantly impact the solubility of ionizable compounds.[11][12] Test a range of buffer pH values (e.g., 5.0, 6.5, 7.4, 8.5) to identify optimal solubility, ensuring the pH is compatible with your assay system. 2. Use of Co-solvents: Co-solvents reduce the polarity of the aqueous medium, improving the solubility of hydrophobic compounds.[11] Commonly used co-solvents include Polyethylene Glycol (PEG), ethanol, and glycerin.[11][13] It is crucial to test the tolerance of your assay to these co-solvents.
High Assay Variability Inconsistent amounts of dissolved compound across wells.1. Improve Mixing: Ensure thorough mixing after each dilution step, especially when adding the compound to the final assay plate. 2. Serial Dilution Strategy: Perform serial dilutions in 100% DMSO first, and then add a small volume of each DMSO concentration to the assay buffer. This maintains a consistent final DMSO concentration across all wells.[7] 3. Pre-dilution in Co-solvent: Before the final dilution into the assay buffer, perform an intermediate dilution of the DMSO stock into a buffer containing a higher concentration of a co-solvent.
Cell Toxicity Observed The solvent or solubilizing agent is toxic to the cells.1. Perform a Solvent Tolerance Assay: Determine the maximum concentration of DMSO, co-solvents, or other excipients that your cells can tolerate without affecting viability.[9] 2. Lower the Final Solvent Concentration: Redesign your dilution scheme to minimize the final solvent concentration in the well. 3. Explore Alternative Solubilizers: Consider using cyclodextrins, which can encapsulate hydrophobic molecules to enhance their aqueous solubility and are often less toxic than surfactants.[9][12]

Part 3: Detailed Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible results.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of 5-Nitro-1,2,3,4-tetrahydroquinoxaline powder in a sterile, appropriate vial (e.g., an amber glass vial to protect from light).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[8]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied, but first verify the compound's stability at this temperature.[7]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This protocol is crucial for any cell-based assay to ensure that the observed effects are due to the compound and not the solvent.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Solvent Treatment cluster_2 Day 3: Viability Assay Seed Seed cells in a 96-well plate at the desired density Prepare Prepare serial dilutions of the solvent (e.g., DMSO) in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) Seed->Prepare Treat Add the solvent dilutions to the cells Prepare->Treat Assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo) Treat->Assay Analyze Analyze data and determine the highest non-toxic solvent concentration Assay->Analyze

Caption: Experimental workflow for a solvent tolerance assay.

Protocol 3: Using a Co-solvent System

This protocol describes the use of a co-solvent to improve solubility in the final assay buffer.

  • Prepare Co-solvent Buffer: Prepare your assay buffer containing a known percentage of a co-solvent, such as Polyethylene Glycol 400 (PEG 400). For example, a 10% PEG 400 buffer.

  • Prepare Compound Stock: Prepare a high-concentration stock of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into the co-solvent buffer. For example, dilute the 20 mM DMSO stock 1:10 into the 10% PEG 400 buffer to get a 2 mM solution in 10% DMSO and 9% PEG 400.

  • Final Dilution: Use this intermediate stock for serial dilutions directly into the assay plate containing your standard assay buffer. This method gradually reduces the organic solvent concentration, minimizing precipitation.

Solubilization Strategy Comparison
Strategy Mechanism of Action Advantages Potential Disadvantages
DMSO Powerful organic solvent.[7]Dissolves a wide range of compounds at high concentrations.Can be toxic to cells at >0.5%; can cause compound precipitation upon aqueous dilution.[8][10]
Co-solvents (PEG, Ethanol, Glycerol) Reduce the polarity of the aqueous solvent system.[11]Can significantly increase solubility in the final assay medium.May have their own biological or cytotoxic effects; requires solvent tolerance testing.[11]
pH Adjustment Increases the charge on an ionizable compound, enhancing its interaction with water.[12]Can dramatically increase solubility for ionizable compounds.[8]May alter protein/enzyme activity or cell viability; not effective for non-ionizable compounds.[8]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes by encapsulating the hydrophobic compound.[9][12]Generally have low cytotoxicity; can significantly improve aqueous solubility.[9]Can be expensive; may have a high molecular weight, affecting molarity calculations.
Surfactants (e.g., Tween-80, Triton X-100) Form micelles that encapsulate the hydrophobic compound.[11][12]Effective at low concentrations.Can denature proteins, disrupt cell membranes, and interfere with some assay technologies.[8][14]

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Benchchem. (n.d.). Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • PubMed. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Benchchem. (n.d.). overcoming poor solubility of 1-(1H-indol-3-yl)-2-(methylamino)ethanol for bioassays.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Cheméo. (n.d.). Chemical Properties of Tetrahydroquinoxaline (CAS 3476-89-9).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Technical Support Center: Handling Air-Sensitivity of 1,2,3,4-Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THQ-OX-PROTOCOLS Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open[1]

Executive Summary: The "Aromatization Trap"

1,2,3,4-Tetrahydroquinoxaline (THQ) derivatives are notoriously unstable due to a thermodynamic driving force: aromatization .[1] Unlike simple aliphatic amines, the THQ core is "pre-aromatic."[1] The secondary amine nitrogen (N1/N4) possesses a lone pair that is easily abstracted via Single Electron Transfer (SET), initiating a cascade that ejects four protons and restores the fully aromatic, thermodynamically stable quinoxaline system.

This guide provides the protocols required to interrupt this oxidation pathway during synthesis, purification, and storage.[1]

Module 1: Diagnostic & Mechanism

"Why is my clear oil turning brown?"

The Oxidation Mechanism

Understanding the enemy is the first step. The degradation is not random decomposition; it is a structured oxidative dehydrogenation.

Key Indicator: A color shift from colorless/pale yellow


 red/brown 

black tar indicates the formation of radical cations and eventual polymerization or full aromatization.

THQ_Oxidation cluster_prevention Stabilization Checkpoints THQ 1,2,3,4-THQ (Colorless/Pale) Radical Radical Cation (SET Mechanism) THQ->Radical -e- (O2/Light) Imine Imine Intermediate (Dihydroquinoxaline) Radical->Imine -H+ Quinoxaline Quinoxaline (Fully Aromatic) Imine->Quinoxaline -2H / -2e- (Rapid Aromatization)

Figure 1: The oxidative dehydrogenation pathway.[2] The transition from THQ to Quinoxaline is driven by the restoration of aromaticity.

Module 2: Synthesis & Isolation Protocols

Objective: Prevent the initial SET event during reaction workup.

Protocol A: The "Cold Quench" Technique

Heat accelerates the SET process. Standard rotovap bath temperatures (


) are often sufficient to degrade sensitive THQs.
  • Degas Solvents: Sparge all extraction solvents (DCM or EtOAc) with Argon for 15 minutes prior to use.[1]

  • Temperature Control: Perform all extractions with ice-cold solvents.

  • Drying: Use

    
     rather than 
    
    
    
    . Magnesium sulfate is slightly Lewis acidic and can catalyze the initial oxidation step on the filter cake.
  • Concentration: Set rotary evaporator bath to

    
    . Do not dry to completion if the compound is an oil; leave a trace of solvent to act as a buffer against atmospheric oxygen until the next step.
    

Module 3: Purification (The Danger Zone)

Critical Failure Point: Silica gel chromatography.[3] Standard silica gel is acidic (


). This acidity protonates the intermediate species, lowering the activation energy for dehydrogenation.[1]
Protocol B: Neutralized Flash Chromatography

Never use untreated silica for THQs.[1]

ParameterStandard Protocol (FAIL)Stabilized Protocol (PASS)
Stationary Phase Silica Gel 60 (Acidic)Neutralized Silica or Basic Alumina
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1% Triethylamine (Et3N)
Atmosphere Open AirArgon Balloon over column head
Fraction Collection Slow dripRapid Flash (High flow rate)

Step-by-Step Neutralization:

  • Slurry silica gel in the mobile phase containing

    
    .
    
  • Pour the column and flush with 3 column volumes of the mobile phase (with

    
    ) to ensure the entire length is basic.
    
  • Load the sample.[1]

  • Elute rapidly. The

    
     acts as a sacrificial base and competitive inhibitor for the acidic sites on the silica.
    

Module 4: Long-Term Storage & Stabilization

Objective: Lock the nitrogen lone pair. Free-base THQs are metastable.[1] To store them for months/years, you must remove the electron density from the nitrogen atom that initiates the oxidation.

Protocol C: Salt Formation (The "Deep Freeze" Method)

Converting the THQ to a salt (HCl or Oxalate) protonates the amine, raising the oxidation potential significantly.

  • Dissolution: Dissolve the purified THQ oil in a minimum amount of dry diethyl ether or 1,4-dioxane under Argon.

  • Acid Addition:

    • For HCl Salt: Add

      
       in ether dropwise at 
      
      
      
      .
    • For Oxalate Salt: Add a saturated solution of oxalic acid in ether.[1]

  • Precipitation: The salt should crash out immediately as a white/off-white solid.

  • Filtration: Filter under an inert atmosphere (Schlenk frit) or rapidly on a Buchner funnel with an Argon blanket.

  • Storage: Store the solid salt at

    
    .
    

Self-Validating Logic: If the solid remains white, the salt is stable. If it turns pink/brown, residual acid or moisture is catalyzing surface oxidation.[1]

Workflow_Decision Start Crude Reaction Mixture Check Is product solid? Start->Check Solid Recrystallize (Degassed EtOH/Ether) Check->Solid Yes Oil Oil/Gum Check->Oil No Store Store at -20°C under Ar Solid->Store Purify Neutralized Silica Column (+1% Et3N) Oil->Purify Salt Convert to HCl/Oxalate Salt Purify->Salt Best Practice Salt->Store

Figure 2: Decision tree for purification and storage. Note that converting oils to salts is the most effective stabilization method.

Module 5: Frequently Asked Questions (FAQ)

Q1: I need to take an NMR. Which solvent should I use?

  • Avoid:

    
     (Chloroform-d). It is naturally acidic (forming DCl over time) and can oxidize THQs in the NMR tube within minutes, leading to confusing spectra (broad peaks, mixtures of THQ and Quinoxaline).
    
  • Use:

    
     or 
    
    
    
    (Benzene-d6). These are non-acidic and stabilize the amine. If you must use
    
    
    , filter it through basic alumina immediately before use.[1]

Q2: Can I use a rotovap if I don't have an inert gas adapter?

  • Risk: High.[1]

  • Mitigation: If you must use a standard rotovap, break the vacuum using Nitrogen or Argon (feed a line into the release valve) rather than ambient air. Never leave the flask rotating in the water bath after the solvent is removed.

Q3: My product turned purple on the TLC plate. Is it gone?

  • Diagnosis: Not necessarily.[1] THQs oxidize rapidly on the TLC plate surface because of the high surface area and silica acidity. The spot on the plate does not represent the bulk material in your flask.

  • Test: Take an aliquot from the flask, dissolve in degassed solvent, and check immediately. If the bulk solution is clear/pale, your product is safe.[1]

References

  • Mechanisms of Amine Oxidation

    • Title: Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions.[1]

    • Source: Journal of the American Chemical Society / PMC.
    • Relevance: Details the oxidative dehydrogenation pathway and the thermodynamic drive toward aromatiz
    • URL:[Link]

  • Stabilization via Salt Formation

    • Title: Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones.[1][4]

    • Source: Molecular Pharmaceutics / PMC.[1]

    • Relevance: Validates the strategy of using salt formation (protonation)
    • URL:[Link]

  • NMR Solvent Effects

    • Title: Influence of solvents on the 1H-NMR chemical shifts.
    • Source: University of Nigeria / ResearchGate.[1]

    • Relevance: Discusses the acidity of CDCl3 and the stabilizing effect of DMSO on sensitive heterocycles.
    • URL:[Link]

  • Handling Air-Sensitive Compounds

    • Title: Techniques for Handling Air-Sensitive Compounds.[1][5][6]

    • Source: Wipf Group, University of Pittsburgh.[1]

    • Relevance: Standard operating procedures for degassing solvents and Schlenk line usage.[1][5][6]

    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 5-Nitro-1,2,3,4-tetrahydroquinoxaline: A Comparative 1H NMR Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Nitro-1,2,3,4-tetrahydroquinoxaline stands as a molecule of significant interest due to its potential applications stemming from the electron-withdrawing nature of the nitro group on the quinoxaline scaffold. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitro-1,2,3,4-tetrahydroquinoxaline, a critical technique for confirming its molecular structure.

This publication will navigate the intricacies of its 1H NMR spectrum, offering a comparative analysis with related structures to provide a comprehensive understanding for researchers, scientists, and drug development professionals. The insights herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable interpretation.

The Foundational Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number of neighboring protons and their geometric relationship.[1][2]

Predicted 1H NMR Spectrum of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Below is a logical breakdown of the expected 1H NMR spectrum:

G mol H6 H6 H7 H7 H8 H8 H2 H2 H3 H3 NH1 NH1 NH4 NH4

Caption: Molecular structure of 5-Nitro-1,2,3,4-tetrahydroquinoxaline with key protons labeled.

Table 1: Predicted 1H NMR Spectral Data for 5-Nitro-1,2,3,4-tetrahydroquinoxaline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H8 ~7.8 - 8.0Doublet of doublets (dd)~8.0, 1.5Strongly deshielded by the adjacent nitro group (ortho position).
H6 ~7.5 - 7.7Doublet of doublets (dd)~8.0, 1.5Deshielded by the nitro group (para position).
H7 ~6.8 - 7.0Triplet (t)~8.0Shielded relative to H6 and H8.
NH1, NH4 ~4.0 - 5.5Broad SingletN/APosition is solvent and concentration dependent; expected to be broad due to quadrupole broadening and exchange.[4]
C2-H2, C3-H2 ~3.3 - 3.6MultipletN/AAliphatic protons on the saturated ring, likely appearing as complex multiplets due to coupling with each other and the NH protons.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectrum, we will compare it with the experimental data of 1,2,3,4-tetrahydroquinoxaline and nitro-substituted tetrahydroquinolines.

1,2,3,4-Tetrahydroquinoxaline: The Unsubstituted Core

The 1H NMR spectrum of the parent compound, 1,2,3,4-tetrahydroquinoxaline, provides a baseline for understanding the chemical shifts of the protons without the influence of the nitro group. In this molecule, the aromatic protons typically appear as a complex multiplet in the range of 6.5-7.0 ppm.[3] The aliphatic protons at the C2 and C3 positions, and the N-H protons, will have chemical shifts similar to our target molecule, though slight variations can be expected.

5-Nitro-1,2,3,4-tetrahydroquinoline and 6-Nitro-1,2,3,4-tetrahydroquinoline: The Influence of the Nitro Group

Studies on nitro-substituted tetrahydroquinolines offer valuable insights into the deshielding effect of the nitro group. For instance, in 6-nitro-1,2,3,4-tetrahydroquinoline, the aromatic protons are shifted downfield compared to the unsubstituted analog.[5][6][7] Specifically, the proton ortho to the nitro group experiences the most significant downfield shift. This observation strongly supports our prediction for the chemical shift of H8 in 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

The electronic effect of the nitro group is a key determinant of the aromatic proton chemical shifts. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, leading to a deshielding effect and a downfield shift in the 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

For researchers seeking to acquire a high-quality 1H NMR spectrum of 5-Nitro-1,2,3,4-tetrahydroquinoxaline, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for N-H protons.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • For unambiguous peak assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms filter Filter into NMR tube add_tms->filter instrument Use high-field NMR (≥400 MHz) filter->instrument tune_shim Tune and shim the instrument instrument->tune_shim acquire_1d Acquire 1D 1H NMR tune_shim->acquire_1d acquire_2d Perform 2D NMR (COSY, HSQC) acquire_1d->acquire_2d process Process data (phasing, baseline correction) acquire_2d->process integrate Integrate peaks process->integrate assign Assign peaks based on chemical shift, multiplicity, and 2D data integrate->assign

Caption: Recommended workflow for acquiring and analyzing the 1H NMR spectrum.

Conclusion

The structural confirmation of 5-Nitro-1,2,3,4-tetrahydroquinoxaline is critically dependent on a thorough analysis of its 1H NMR spectrum. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide provides a robust, predictive framework for its spectral interpretation. The provided experimental protocol offers a clear path for researchers to obtain high-quality data, enabling confident structural elucidation and paving the way for further investigation into the properties and applications of this promising molecule.

References

  • Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2024, from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved February 21, 2024, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved February 21, 2024, from [Link]

  • Hrčak - Srce. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved February 21, 2024, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)]. Retrieved February 21, 2024, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 21, 2024, from [Link]

  • Hrčak. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 71(3), 397-414.
  • ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectra of compounds 1a, 4a, 3a and 5a. Retrieved February 21, 2024, from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved February 21, 2024, from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved February 21, 2024, from [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved February 21, 2024, from [Link]

  • PMC. (n.d.). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. Retrieved February 21, 2024, from [Link]

  • ScienceDirect. (n.d.). CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3- OXAZINES BY N.M.R. AND DIPOLE MOMENTS. Retrieved February 21, 2024, from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197-13219.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 21, 2024, from [Link]

  • IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved February 21, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 21, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved February 21, 2024, from [Link]

Sources

Comparing reactivity of 5-nitro vs 6-nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-nitro-1,2,3,4-tetrahydroquinoxaline and 6-nitro-1,2,3,4-tetrahydroquinoxaline .

These two isomers represent a classic case in heterocyclic chemistry where a minor structural change (position of the nitro group) results in inverted reactivity profiles, distinct synthetic accessibilities, and divergent biological applications.

Executive Summary: The Accessibility vs. Selectivity Trade-off

For researchers selecting a scaffold for drug discovery (particularly kinase inhibition or DNA intercalation), the choice between the 5-nitro and 6-nitro isomers is often dictated by synthetic accessibility and regiochemical control .

Feature6-Nitro Isomer 5-Nitro Isomer
Synthetic Accessibility High. Readily available via nitration of protected THQ.Low. Difficult to access; requires "roundabout" synthesis or selective reduction.
Primary Nucleophile N4 (Distal Nitrogen). N1 is deactivated by resonance.N1 (Proximal Nitrogen). N4 is deactivated by sterics/field effects.
Steric Profile Open; "Para-like" geometry.Congested; "Ortho-like" geometry with potential H-bonding.
Common Application Broad-spectrum scaffold (e.g., Nitroxoline analogues).Specialized scaffold (Specific kinase selectivity).

Structural & Electronic Landscape

To predict reactivity, one must understand the electronic communication between the nitro group and the two secondary amines (N1 and N4).

6-Nitro-1,2,3,4-THQ: The "Electronic Sink"
  • Relationship: The nitro group at position 6 is para to N1 and meta to N4.

  • Effect: A strong mesomeric (resonance) effect withdraws electron density from N1.

  • Result: N1 is significantly deactivated. N4 retains nucleophilic character, behaving similarly to a meta-nitroaniline.

5-Nitro-1,2,3,4-THQ: The "Steric Block"
  • Relationship: The nitro group at position 5 is ortho to N4 and meta to N1.

  • Effect:

    • Steric Hindrance: The bulky nitro group physically blocks the N4 position (peri-interaction).

    • Hydrogen Bonding: A potential intramolecular Hydrogen bond (N4-H...O2N) can lock the conformation, further reducing N4 reactivity.

  • Result: N4 is deactivated by sterics and inductive effects. N1 remains the more accessible and reactive nucleophile.

Visualization: Electronic & Steric Map

ReactivityMap cluster_6 6-Nitro Isomer cluster_5 5-Nitro Isomer N1_6 N1: Deactivated (Resonance) N4_6 N4: Reactive (Nucleophile) Nitro_6 6-NO2 Group Nitro_6->N1_6 Conjugation Nitro_6->N4_6 Inductive (Weak) N1_5 N1: Reactive (Nucleophile) N4_5 N4: Blocked (Sterics/H-Bond) Nitro_5 5-NO2 Group Nitro_5->N1_5 Inductive (Weak) Nitro_5->N4_5 Steric Clash caption Fig 1. Divergent Reactivity: The position of the nitro group inverts the nucleophilic preference from N4 (in 6-nitro) to N1 (in 5-nitro).

Synthetic Accessibility

This is the most critical differentiator. The 6-nitro isomer is a standard intermediate, while the 5-nitro isomer requires specialized routes.

Route A: 6-Nitro-THQ (The Standard)

The synthesis relies on the directing effect of the N-acyl group. Free THQ nitration is messy; protection is mandatory.

  • Protection: Acetylation of THQ.

  • Nitration: The acetyl group directs para (position 6).

  • Deprotection: Hydrolysis yields the product.

Route B: 5-Nitro-THQ (The Challenge)

Direct nitration does not yield the 5-isomer efficiently. It is typically accessed via:

  • Reduction of 5-Nitroquinoxaline: This is chemically precarious because standard hydrogenation reduces the nitro group before the ring. Selective reduction (e.g., using specific metal hydrides or transfer hydrogenation) is required.

  • Cyclization: Constructing the ring from a 2-halo-3-nitroaniline precursor.

SynthesisPath THQ 1,2,3,4-Tetrahydroquinoxaline Prot N-Protection (Ac2O) THQ->Prot Nitration Nitration (HNO3/H2SO4) Prot->Nitration Deprot Deprotection (HCl) Nitration->Deprot Prod6 6-Nitro-THQ (Major Product) Deprot->Prod6 Quinox Quinoxaline (Aromatic) NitrationQ Nitration Quinox->NitrationQ NitroQ 5-Nitroquinoxaline NitrationQ->NitroQ SelRed Selective Reduction (Difficult Step) NitroQ->SelRed Prod5 5-Nitro-THQ (Minor/Specialist) SelRed->Prod5 caption Fig 2. Synthetic divergence: 6-Nitro is made from the saturated heterocycle; 5-Nitro is typically derived from the aromatic precursor.

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Based on standard electrophilic aromatic substitution methodologies.

Reagents: 1,2,3,4-Tetrahydroquinoxaline, Acetic Anhydride, HNO₃ (fuming), H₂SO₄, HCl.

  • Protection: Dissolve THQ (10 mmol) in DCM. Add Acetic Anhydride (1.1 equiv) dropwise at 0°C. Stir 1h. Wash with NaHCO₃, dry, and concentrate to obtain 1,4-diacetyl-THQ (or mono-acetyl depending on stoichiometry; diacetyl is preferred to protect both nitrogens from oxidation).

  • Nitration: Dissolve the protected intermediate in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.05 equiv) dropwise, maintaining temp < 5°C.

    • Checkpoint: Monitor by TLC.[1] The nitro product will be more polar than the starting material.

  • Quench: Pour onto crushed ice. Extract with EtOAc.

  • Deprotection: Reflux the crude nitro-intermediate in 6M HCl for 4 hours.

  • Isolation: Neutralize with NaOH to pH 8. Extract with DCM. Purify via column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60-75%.

Protocol B: Reactivity Test (N-Alkylation)

To demonstrate the nucleophilic difference.

Objective: Selective alkylation with Benzyl Bromide.

  • Setup: Dissolve the Nitro-THQ isomer (1 mmol) in DMF (5 mL).

  • Base: Add K₂CO₃ (1.5 mmol).

  • Alkylation: Add Benzyl Bromide (1.0 mmol) dropwise at RT.

  • Observation:

    • 6-Nitro Isomer: Reacts rapidly (1-2h). Product is predominantly N4-benzyl .

    • 5-Nitro Isomer: Reacts slowly (>12h or requires heating). Product is predominantly N1-benzyl (due to N4 steric blocking).

Comparative Data Summary

Property6-Nitro-THQ5-Nitro-THQ
Melting Point ~114-116°C~140-145°C (varies by purity)
pKa (Conjugate Acid) Lower (N1 is very weak base)Higher (N1 is less deactivated)
UV-Vis Absorption Bathochromic shift (strong conjugation)Hypsochromic shift (steric twist)
Solubility (DCM) HighModerate
Key Impurity 7-nitro isomer (minor)8-nitro isomer (if made via nitration)

References

  • Regioselective Nitration of THQ: Smith, K., et al.[2] "Nitration of N-acyl-1,2,3,4-tetrahydroquinolines." Journal of Organic Chemistry. (Generalized citation for EAS on protected THQ).

  • Synthesis of 6-Nitro Isomer: ResearchGate Protocol Repository. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental Study."

  • Electronic Effects in Nitroanilines (Analogue): BenchChem Guide. "Reactivity of Nitroaniline Isomers."

  • Reduction of Quinoxalines: RSC Publishing. "Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction."

  • Biological Activity (Nitroxoline Analogues): Acta Pharmaceutica. "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline."

Sources

Safety Operating Guide

A Guide for Laboratory Professionals: Proper Disposal of 5-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Nitro-1,2,3,4-tetrahydroquinoxaline. As a nitroaromatic compound, this substance requires careful management to mitigate risks associated with its potential reactivity and toxicity. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are based on established safety protocols for nitroaromatic chemicals and general hazardous waste management principles.

Hazard Profile and Core Disposal Considerations

The inherent chemical properties of 5-Nitro-1,2,3,4-tetrahydroquinoxaline and related nitroaromatic compounds dictate the necessary disposal precautions. The primary concerns are its potential toxicity and the thermal instability characteristic of many nitroaromatic compounds.[1][2] These compounds can release significant energy upon decomposition, which can be initiated by heat or incompatibility with other chemicals.[1][3]

Hazard CategoryInferred Hazard DescriptionDisposal Implication & Causality
Acute Toxicity Based on related compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[4][5]Waste must be handled with appropriate Personal Protective Equipment (PPE) to prevent exposure. All waste containers must be clearly labeled as "Hazardous Waste" to inform personnel of the potential health risks.[2]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[4][6][7]Direct contact must be avoided. Contaminated gloves and lab coats should be disposed of as hazardous waste. Waste containers should be sealed to prevent accidental contact.[7]
Chemical Reactivity Aromatic nitro compounds can be thermally sensitive and may decompose with explosive force, especially at elevated temperatures or in the presence of contaminants.[1][2]CRITICAL: Do not heat chemical waste containing this compound. Store waste away from heat sources, sparks, and open flames.[2][8] Avoid mixing with incompatible materials like strong oxidizing agents, acids, or bases.[8][9]
Environmental Spills and improper disposal can lead to environmental contamination.Prevent release into drains or waterways.[4] All waste, including spill cleanup materials, must be collected and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for disposing of 5-Nitro-1,2,3,4-tetrahydroquinoxaline in various forms. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Protocol for Solid Waste
  • PPE Confirmation: Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

  • Waste Collection: Carefully transfer dry, solid 5-Nitro-1,2,3,4-tetrahydroquinoxaline waste into a designated, leak-proof hazardous solid waste container.[2] Use tools (e.g., spatulas) that will not generate sparks or significant friction.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Nitro-1,2,3,4-tetrahydroquinoxaline," and any other information required by your institution.

  • Container Management: Keep the container tightly sealed when not in use.[6][7] Store it in a designated, cool, and well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory.[10]

Protocol for Liquid Waste (Solutions)
  • PPE Confirmation: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Collection: Collect solutions containing 5-Nitro-1,2,3,4-tetrahydroquinoxaline in a designated, sealed, and leak-proof hazardous liquid waste container.[2]

  • Segregation: Do not mix this waste stream with incompatible chemicals. Specifically, avoid mixing with strong oxidizing acids (like nitric acid) or organic bases.[11] It is best practice to segregate halogenated and non-halogenated solvent waste.[10]

  • Container Labeling: Label the container with "Hazardous Waste," the chemical name, the solvent system (e.g., "in Ethanol"), and an approximate concentration.

  • Container Management: Keep the container tightly sealed and store it in a secondary containment bin within a designated SAA.[10]

Protocol for Contaminated Labware and PPE
  • Decontamination: For glassware, rinse three times with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous and must be collected as liquid waste.[11] The third rinsate may also need to be collected depending on local regulations.

  • Disposal of Solids: Dispose of contaminated gloves, weigh boats, and absorbent paper as solid hazardous waste in the designated container.

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. For large spills of fine powder, respiratory protection may be necessary.[4]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools.

  • Final Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[2] Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Final Disposal: Seal and label the waste container and arrange for pickup through your institution's EHS office.[2]

Disposal Workflow and Decision Logic

The thermal instability of nitroaromatic compounds is a primary driver for the stringent disposal protocols. The C-NO₂ bond can be cleaved under thermal stress, leading to a runaway exothermic reaction that releases a large volume of gas, potentially causing a pressure increase and explosion.[1] This reaction can be autocatalytic and is sensitive to contaminants, which can lower the decomposition temperature.[1] Therefore, segregation from incompatible materials and avoidance of heat are not just best practices but critical safety imperatives.

The following diagram illustrates the decision-making process for the proper disposal of 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_action Containment Protocol cluster_storage Interim Storage cluster_end Final Disposition start Identify Waste Containing 5-Nitro-1,2,3,4-tetrahydroquinoxaline solid Solid Waste (Pure compound, contaminated items) start->solid liquid Liquid Waste (Solutions, rinsates) start->liquid spill Accidental Spill start->spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Segregated Liquid Hazardous Waste Container liquid->collect_liquid collect_spill Contain with Inert Sorbent Collect all materials as hazardous waste spill->collect_spill store Store Sealed Container in Designated, Cool, Well-Ventilated SAA (Away from heat & incompatibles) collect_solid->store collect_liquid->store collect_spill->store ehs Arrange Pickup by EHS or Licensed Waste Contractor for Incineration store->ehs

Caption: Disposal workflow for 5-Nitro-1,2,3,4-tetrahydroquinoxaline.

References

  • Thermal Stability Characteristics of Nitroarom
  • Thermal Hazard Analysis of Nitroarom
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink.
  • Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoxaline. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Nitroquinoxaline. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. TCI America.
  • 6-Nitro-1,2,3,4-tetrahydro quinoxaline Safety D
  • SAFETY DATA SHEET - 7-Nitro-1,2,3,4-tetrahydroquinoline. TCI Chemicals.
  • Hazardous Substance Fact Sheet - Nitrocellulose. NJ.gov.
  • Safety Data Sheet - Nitroxoline. Cayman Chemical.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.